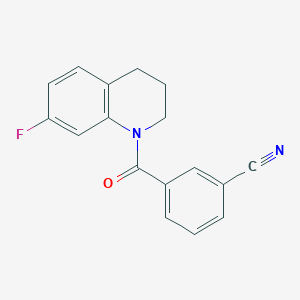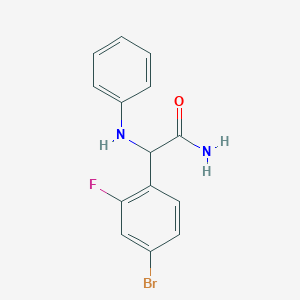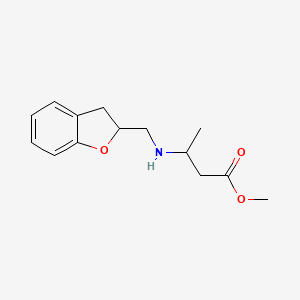![molecular formula C22H25N3O3 B7559189 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone, also known as DMQX, is a synthetic compound that has been extensively researched for its potential use in neuroscience research. DMQX is a non-competitive antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that is important in synaptic transmission and plasticity.
Mecanismo De Acción
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone is a non-competitive antagonist of the AMPA receptor, meaning that it binds to a site on the receptor that is distinct from the glutamate binding site. This prevents the receptor from opening and conducting ions, effectively blocking the effects of glutamate on the receptor. This mechanism of action allows researchers to selectively block AMPA receptor activity without affecting other glutamate receptors, such as NMDA receptors.
Biochemical and Physiological Effects
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone has been shown to block the effects of glutamate on AMPA receptors in a dose-dependent manner. In vivo, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory, in the hippocampus. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone has also been shown to attenuate the effects of drugs of abuse, such as cocaine and morphine, on synaptic transmission in the nucleus accumbens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in various physiological and pathological conditions. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone is its relatively short half-life, which requires frequent administration in in vivo experiments. Another limitation is its potential for off-target effects, as it may interact with other receptors or ion channels at higher concentrations.
Direcciones Futuras
There are a number of future directions for research involving 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone may be used to study the effects of AMPA receptor blockade on disease progression and cognitive function. Another area of interest is the role of AMPA receptors in addiction and drug abuse. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone may be used to study the effects of drug-induced synaptic plasticity on behavior and the potential for therapeutic interventions. Finally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone may be used in combination with other compounds to study the effects of multiple receptor systems on synaptic transmission and plasticity.
Métodos De Síntesis
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-nitrobenzoic acid with morpholine, followed by the reduction of the nitro group with iron powder in acetic acid. The resulting amine is then reacted with 3-bromoaniline to form the final product, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone has been used extensively in neuroscience research to study the role of AMPA receptors in synaptic transmission and plasticity. It has been shown to block the effects of glutamate, the primary neurotransmitter involved in excitatory synaptic transmission, on AMPA receptors. This allows researchers to study the specific role of AMPA receptors in various physiological and pathological conditions, such as learning and memory, addiction, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21(25-10-4-7-17-5-1-2-9-20(17)25)16-23-19-8-3-6-18(15-19)22(27)24-11-13-28-14-12-24/h1-3,5-6,8-9,15,23H,4,7,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJAQHGICZZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CNC3=CC=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)


![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)


![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)